T-Butylcyclopentadiene

Atomic Layer Deposition Thin Film Deposition Tantalum Oxide

T-Butylcyclopentadiene (CAS 41539-65-5), also designated as 1-(tert-butyl)cyclopenta-1,3-diene or tert-butylcyclopentadiene, is a monosubstituted cyclopentadiene derivative bearing a single tert-butyl substituent on the cyclopentadienyl ring. This compound exists as a colorless liquid with a molecular formula of C9H14 and a molecular weight of 122.21 g/mol, exhibiting a boiling point range of 127–144 °C, a density of 0.829 g/mL at 25 °C, and a refractive index (n20/D) of 1.463.

Molecular Formula C9H14
Molecular Weight 122.21 g/mol
CAS No. 41539-65-5
Cat. No. B1596462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-Butylcyclopentadiene
CAS41539-65-5
Molecular FormulaC9H14
Molecular Weight122.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC1
InChIInChI=1S/C9H14/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3
InChIKeyNWFVDKHZNWEXAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-Butylcyclopentadiene (CAS 41539-65-5): Key Properties and Procurement Specifications for Ligand and Precursor Applications


T-Butylcyclopentadiene (CAS 41539-65-5), also designated as 1-(tert-butyl)cyclopenta-1,3-diene or tert-butylcyclopentadiene, is a monosubstituted cyclopentadiene derivative bearing a single tert-butyl substituent on the cyclopentadienyl ring [1]. This compound exists as a colorless liquid with a molecular formula of C9H14 and a molecular weight of 122.21 g/mol, exhibiting a boiling point range of 127–144 °C, a density of 0.829 g/mL at 25 °C, and a refractive index (n20/D) of 1.463 [1][2]. As a conjugate acid of the tert-butylcyclopentadienyl anion, this compound serves as a fundamental building block for synthesizing sterically demanding cyclopentadienyl ligands that are pivotal in organometallic chemistry and catalysis [3].

Why T-Butylcyclopentadiene Cannot Be Replaced by Generic Cyclopentadiene or Multi-Substituted Analogs in Critical Applications


Generic substitution of T-Butylcyclopentadiene with unsubstituted cyclopentadiene or with di- and tri-tert-butyl analogs introduces quantifiable and functionally consequential deviations in both physical properties and chemical behavior that preclude interchangeability. Unsubstituted cyclopentadiene exhibits a markedly lower pKa of 16, rendering its conjugate base significantly more nucleophilic and less sterically encumbered [1]. This difference in acidity directly impacts deprotonation thermodynamics and the kinetic stability of the resulting metal complexes. Conversely, di-tert-butylcyclopentadiene (pKa 22) and tri-tert-butylcyclopentadiene present excessive steric bulk that can kinetically impede coordination to metal centers, as demonstrated by the failure to isolate tris(di-tert-butylcyclopentadienyl)cerium complexes [1][2]. In vapor-phase processes such as Atomic Layer Deposition (ALD), the substitution of a cyclopentadienyl ligand with a tert-butylcyclopentadienyl ligand in tantalum precursors extends the viable ALD temperature window from below 275 °C to 325 °C due to the enhanced thermal stability conferred by the stronger Ta–Cp bond [3]. These compound-specific attributes mandate precise selection based on empirical, application-specific performance metrics rather than assumed functional equivalence.

Quantitative Differentiation of T-Butylcyclopentadiene: Direct Comparative Evidence Against Cyclopentadiene and Multi-Substituted Analogs


Enhanced Thermal Stability and ALD Process Window Extension with T-Butylcyclopentadienyl Ligand in Tantalum Oxide Deposition

In a direct head-to-head comparison of tantalum precursors for Atomic Layer Deposition (ALD) of Ta₂O₅ thin films, the replacement of a cyclopentadienyl (Cp) ligand with a tert-butylcyclopentadienyl (tBuCp) ligand in the precursor Ta(NtBu)(NEt₂)₂Cp (TBDETCp) relative to Ta(NtBu)(NEt₂)₃ (TBTDET) resulted in a quantifiable enhancement in thermal stability [1]. The TBTDET precursor, lacking the Cp ligand, exhibited thermal decomposition of the amido ligand below 275 °C, thereby limiting the viable ALD temperature window. In contrast, the incorporation of the tert-butylcyclopentadienyl ligand in TBDETCp extended this ALD temperature window up to 325 °C, an increase of at least 50 °C [1].

Atomic Layer Deposition Thin Film Deposition Tantalum Oxide

Interrogating Ligand Acidity: pKa of T-Butylcyclopentadiene Relative to Cyclopentadiene and Multi-Substituted Analogs

The acidity of T-Butylcyclopentadiene, a critical parameter governing its deprotonation and subsequent coordination to metal centers, has been established through cross-study comparisons of pKa values. The conjugate acid of the tert-butylcyclopentadienyl ligand exhibits a pKa of 20 [1]. This value represents a quantifiable 4-unit increase in basicity relative to unsubstituted cyclopentadiene, which possesses a pKa of 16 [1]. Furthermore, the pKa of T-Butylcyclopentadiene is 2 units lower than that of the more sterically demanding di-tert-butylcyclopentadiene, which exhibits a pKa of 22 [1].

Organometallic Chemistry Ligand Design Acidity

Synthetic Access and Product Distribution: Comparative Alkylation Outcomes with T-Butylcyclopentadienyl Intermediates

The reaction of 1,3-di-tert-butylcyclopentadienylsodium with tert-butyl iodide yields a product mixture that is separable by distillation. This mixture consists of 80% di-tert-butylcyclopentadiene and 9% 1,3,5-tri-tert-butylcyclopentadiene [1]. This distribution underscores that T-Butylcyclopentadiene serves as a key synthetic intermediate, enabling controlled access to higher-order alkylated cyclopentadienes with defined product ratios. The formation of di-tert-butylcyclopentadiene as the major product (80%) in this alkylation sequence demonstrates that the mono-substituted T-Butylcyclopentadiene derivative facilitates a predictable and high-yielding pathway to the disubstituted analog, which is otherwise difficult to obtain in high purity.

Organic Synthesis Alkylation Ligand Synthesis

ALD Film Quality and Device Performance Metrics for Precursors Derived from T-Butylcyclopentadiene

Beyond the extended temperature window, the use of a tert-butylcyclopentadienyl-containing Ta precursor (TBDETCp) in ALD processes yields quantifiable improvements in film uniformity and step coverage relative to benchmarks. Specifically, Ta₂O₅ films deposited using TBDETCp achieved a nonuniformity of approximately 2% across a 200 mm wafer and a step coverage of approximately 90% in a deep hole structure with an aspect ratio of 5:1 [1]. These metrics are considered promising for 3D device architectures. Furthermore, devices fabricated from these films exhibited an endurance cycle of approximately 17,500 cycles in resistive switching random access memory (ReRAM) applications [1].

Atomic Layer Deposition Thin Film Characterization Semiconductor Materials

Thermal Decomposition Kinetics and Product Distribution of T-Butylcyclopentadiene Under Extreme Conditions

The thermal decomposition behavior of T-Butylcyclopentadiene under shock-tube conditions has been quantitatively characterized, providing a direct comparator to the decomposition pathways of unsubstituted cyclopentadiene. At shock pressures of 182–260 kPa and temperatures of 996–1127 K, the thermolysis of tert-butyl-1,3-cyclopentadiene yields isobutene (2-methylpropene), 1,3-cyclopentadiene, and toluene as major stable products [1]. The formation of toluene, involving a five- to six-membered ring expansion, is a distinctive decomposition pathway not observed with unsubstituted cyclopentadiene under analogous conditions, which primarily undergoes retro-Diels–Alder and C–H bond fission reactions.

Combustion Chemistry Reaction Kinetics Thermal Stability

Steric Tuning in Lanthanide Coordination Chemistry: Differential Reactivity of T-Butylcyclopentadiene vs. Di-tert-Butylcyclopentadiene

The steric influence of the tert-butyl substituent on T-Butylcyclopentadiene is quantifiably distinct from that of di-tert-butylcyclopentadiene, as demonstrated by their differential reactivity toward lanthanide amide complexes. Treatment of cerium tris(bis(trimethylsilyl)amide), Ce[N(SiMe₃)₂]₃, with T-Butylcyclopentadiene yields the corresponding tris(tert-butylcyclopentadienyl)cerium complex, Cp′₃Ce, in high yield [1]. This reaction is thermodynamically favorable, as the pKa of bis(trimethylsilyl)amine (26) exceeds that of T-Butylcyclopentadiene (20) [1]. In contrast, under identical conditions, no tris(di-tert-butylcyclopentadienyl)cerium complex is isolated when di-tert-butylcyclopentadiene is employed, despite its similarly favorable thermodynamics (pKa of di-tert-butylcyclopentadiene is 22) [1]. This outcome is attributed to a kinetic barrier imposed by the greater steric bulk of the di-tert-butylcyclopentadienyl ligand, which prevents tri-substitution at the cerium center [1].

Lanthanide Chemistry Organometallic Synthesis Steric Effects

Optimal Application Scenarios for T-Butylcyclopentadiene in Research and Industrial Procurement


Synthesis of Sterically Tuned Lanthanide and Actinide Complexes

T-Butylcyclopentadiene is the preferred ligand precursor for synthesizing homoleptic tris(tert-butylcyclopentadienyl) complexes of lanthanides and actinides, as demonstrated by the high-yield formation of Cp′₃Ce [1]. Its intermediate pKa of 20 and controlled steric profile enable efficient tri-substitution at metal centers, a reaction that fails with the more sterically demanding di-tert-butylcyclopentadiene (pKa 22) due to kinetic barriers [1]. This makes it uniquely suited for preparing well-defined f-element complexes for catalysis and materials science.

Atomic Layer Deposition (ALD) of High-k Dielectrics for 3D Semiconductor Architectures

Precursors derived from T-Butylcyclopentadiene, such as Ta(NtBu)(NEt₂)₂Cp, are critical for ALD processes requiring extended thermal budgets. The tert-butylcyclopentadienyl ligand extends the viable ALD temperature window to 325 °C, a 50 °C increase over non-Cp analogs, and enables conformal deposition with 90% step coverage in high-aspect-ratio (5:1) features [2]. This capability is essential for fabricating next-generation 3D memory devices where uniform coating of deep trenches and vias is required.

High-Temperature Chemical Vapor Deposition (CVD) and Combustion Modeling

In applications involving extreme thermal environments, such as CVD of carbon-containing films or combustion kinetics modeling, the unique decomposition pathway of T-Butylcyclopentadiene is a critical design parameter. Under shock-tube conditions (996–1127 K), it undergoes a distinctive ring-expansion to form toluene, a product not observed from unsubstituted cyclopentadiene [3]. This behavior must be accounted for in process modeling and byproduct management strategies, making it the compound of choice for studies requiring a well-characterized, branched alkyl-cyclopentadiene thermolysis profile.

Gateway Synthesis of Di- and Tri-tert-Butylcyclopentadienyl Ligand Systems

T-Butylcyclopentadiene is the essential synthetic intermediate for accessing more highly substituted cyclopentadienes with predictable yields. Alkylation of its derivative, 1,3-di-tert-butylcyclopentadienylsodium, produces a product mixture containing 80% di-tert-butylcyclopentadiene and 9% tri-tert-butylcyclopentadiene upon distillation [4]. This controlled product distribution positions T-Butylcyclopentadiene as the mandatory starting material for researchers seeking to prepare these sterically demanding ligand families with high selectivity and minimal purification burden.

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